

An In-depth Technical Guide to Isovaleric Acid-d9

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Compound of Interest

Compound Name: Isovaleric acid-d9

Cat. No.: B569826

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Introduction

Isovaleric acid-d9 is the deuterated form of isovaleric acid, a branched-chain fatty acid. In the fields of metabolomics, drug metabolism, and pharmacokinetics (DMPK), stable isotope-labeled compounds like **isovaleric acid-d9** are indispensable tools. Their primary application lies in their use as internal standards for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] By incorporating nine deuterium atoms, **isovaleric acid-d9** has a distinct mass from its endogenous, non-labeled counterpart, while retaining nearly identical chemical and physical properties. This allows for precise and accurate quantification of isovaleric acid in complex biological matrices, correcting for variations during sample preparation and analysis.

Chemical Structure and Properties

The chemical structure of **isovaleric acid-d9** is that of 3-methylbutanoic acid where the nine hydrogen atoms on the methyl and methylene groups have been replaced by deuterium.

Chemical Structure:

Table 1: Physicochemical Properties of **Isovaleric Acid-d9**

Property	Value	Reference
Molecular Formula	C ₅ HD ₉ O ₂	[3][4][5]
Molecular Weight	111.19 g/mol	[3][4][5]
CAS Number	344298-81-3	[3][4]
Appearance	Liquid	[2]
Purity	≥97%	[2]
Isotopic Purity	≥98 atom % D	[2]
InChI Key	GWYFCOCPABKNJV- CBZKUFJVSA-N	[2]
SMILES	OC(C([2H])([2H])C([2H]) (C([2H])([2H])[2H])C([2H]) ([2H])[2H])=O	[2]
Synonyms	3-Methylbutanoic acid-d9, 3- Methylbutyric acid-d9	[6]

Experimental Protocols

Isovaleric acid-d9 is predominantly used as an internal standard in analytical protocols for the quantification of short-chain fatty acids (SCFAs). Below are detailed methodologies for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Quantification of Isovaleric Acid in Biological Samples using GC-MS

This protocol is adapted from established methods for SCFA analysis and is suitable for matrices such as plasma, serum, and fecal extracts.

1. Materials and Reagents:

- **Isovaleric acid-d9** (internal standard)

- Non-labeled isovaleric acid (for calibration curve)
- Derivatization agent (e.g., N-tert-butyltrimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
- Extraction solvent (e.g., diethyl ether or ethyl acetate)
- Anhydrous sodium sulfate
- Hydrochloric acid (HCl)
- Sample matrix (e.g., plasma, fecal extract)

2. Sample Preparation and Extraction:

- To 100 μ L of the biological sample, add 10 μ L of a known concentration of **isovaleric acid-d9** solution (e.g., 100 μ M in methanol).
- Acidify the sample to a pH of approximately 2 by adding 10 μ L of 6M HCl to protonate the fatty acids.
- Add 500 μ L of cold extraction solvent (e.g., diethyl ether).
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 4°C for 10 minutes at 10,000 x g.
- Carefully transfer the organic (upper) layer to a new microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
- Transfer the dried organic extract to a clean vial for derivatization.

3. Derivatization:

- Evaporate the solvent under a gentle stream of nitrogen.
- Add 50 μ L of the derivatization agent (e.g., MTBSTFA) and 50 μ L of a suitable solvent (e.g., acetonitrile).
- Seal the vial and heat at 60°C for 30 minutes.

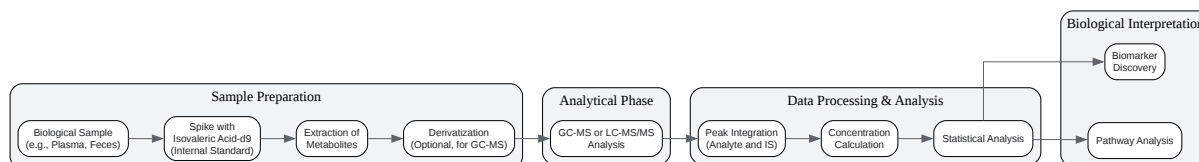
- Cool the vial to room temperature before GC-MS analysis.

4. GC-MS Analysis:

- GC Column: Use a column suitable for fatty acid analysis, such as a DB-FFAP or similar polar column.
- Injector Temperature: 250°C
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp to 150°C at 10°C/min.
 - Ramp to 240°C at 20°C/min, hold for 5 minutes.
- Carrier Gas: Helium
- MS Ionization Mode: Electron Ionization (EI)
- MS Detection Mode: Selected Ion Monitoring (SIM). Monitor for the characteristic ions of derivatized isovaleric acid and **isovaleric acid-d9**.

Protocol 2: Use of Isovaleric Acid-d9 in a Metabolomics Workflow

The following diagram illustrates a typical workflow for a metabolomics study where **isovaleric acid-d9** is used as an internal standard for the quantification of short-chain fatty acids.

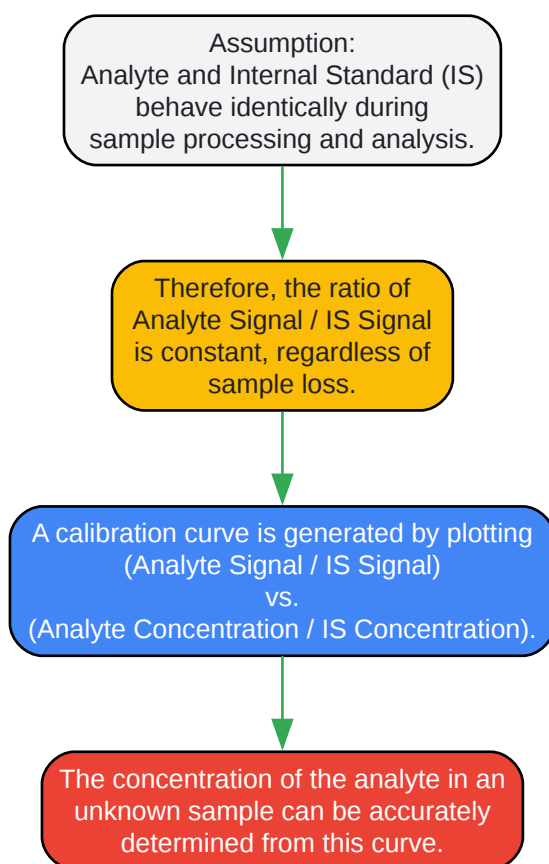


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Metabolomics workflow using an internal standard.

Logical Relationships in Metabolomics Quantification

The use of **isovaleric acid-d9** as an internal standard is based on a key logical principle in analytical chemistry. The following diagram illustrates this relationship.



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Principle of internal standard quantification.

Conclusion

Isovaleric acid-d9 is a crucial tool for researchers in the life sciences, providing the accuracy and precision required for the quantitative analysis of isovaleric acid in complex biological systems. Its use as an internal standard in well-established analytical protocols, such as those detailed in this guide, enables robust and reliable data generation for metabolomics, clinical diagnostics, and drug development research. The methodologies and principles outlined here provide a solid foundation for the effective application of **isovaleric acid-d9** in a laboratory setting.

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